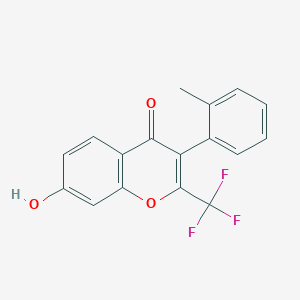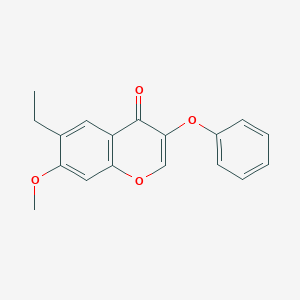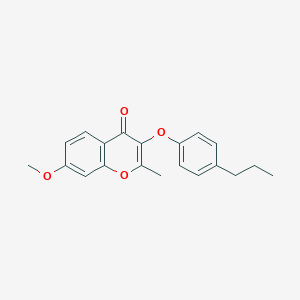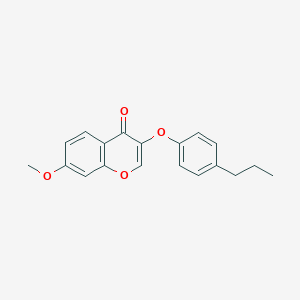
N-(benzylideneamino)morpholine-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-benzylidene-4-morpholinecarbothiohydrazide: is an organic compound with the molecular formula C₁₂H₁₅N₃OS It is a derivative of morpholine and is characterized by the presence of a benzylidene group attached to the nitrogen atom of the morpholine ring and a thiohydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-benzylidene-4-morpholinecarbothiohydrazide typically involves the condensation reaction between 4-morpholinecarbothiohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the carbonyl group of benzaldehyde and the amino group of 4-morpholinecarbothiohydrazide.
Industrial Production Methods: While specific industrial production methods for N’-benzylidene-4-morpholinecarbothiohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N’-benzylidene-4-morpholinecarbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated derivatives of the benzylidene group.
Applications De Recherche Scientifique
N’-benzylidene-4-morpholinecarbothiohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or polymer additives.
Mécanisme D'action
The mechanism of action of N’-benzylidene-4-morpholinecarbothiohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The benzylidene group may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N’-benzylidene-4-morpholinecarbothiohydrazide can be compared with other similar compounds, such as:
N’-benzylidene-4-morpholinecarbohydrazide: Similar structure but lacks the thio group.
N’-benzylidene-4-piperidinecarbothiohydrazide: Similar structure but with a piperidine ring instead of a morpholine ring.
N’-benzylidene-4-morpholinecarbothiosemicarbazide: Similar structure but with a semicarbazide group instead of a thiohydrazide group.
The uniqueness of N’-benzylidene-4-morpholinecarbothiohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15N3OS |
|---|---|
Poids moléculaire |
249.33g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C12H15N3OS/c17-12(15-6-8-16-9-7-15)14-13-10-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,17)/b13-10+ |
Clé InChI |
JTDXEDKSUCAFEG-JLHYYAGUSA-N |
SMILES isomérique |
C1COCCN1C(=S)N/N=C/C2=CC=CC=C2 |
SMILES |
C1COCCN1C(=S)NN=CC2=CC=CC=C2 |
SMILES canonique |
C1COCCN1C(=S)NN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B380506.png)


![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one](/img/structure/B380513.png)
![3-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one](/img/structure/B380514.png)
![8-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B380515.png)
![2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B380516.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380518.png)
![2-((2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(naphthalen-2-yl)acetamide](/img/structure/B380521.png)





